Di-t-butyldiazene N-oxide
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Overview
Description
Di-t-butyldiazene N-oxide is an organic compound with the molecular formula C8H18N2O It is a member of the azoxy compounds, characterized by the presence of an N-N=O functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-t-butyldiazene N-oxide can be synthesized through the oxidation of di-t-butyldiazene. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, and the temperature is maintained to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Di-t-butyldiazene N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex nitrogen-oxygen compounds.
Reduction: Reduction reactions can convert this compound back to di-t-butyldiazene.
Substitution: The N-N=O group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed
Oxidation Products: Higher nitrogen-oxygen compounds.
Reduction Products: Di-t-butyldiazene.
Substitution Products: Compounds with substituted N-N=O groups.
Scientific Research Applications
Di-t-butyldiazene N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other nitrogen-oxygen compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of di-t-butyldiazene N-oxide involves its interaction with molecular targets through its N-N=O functional group. This group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyldiazene: The parent compound of di-t-butyldiazene N-oxide, lacking the N=O group.
Azoxybenzene: Another azoxy compound with similar structural features but different substituents.
Nitrosamines: Compounds with N-N=O groups but different alkyl or aryl substituents.
Uniqueness
This compound is unique due to its specific N-N=O functional group and the presence of bulky tert-butyl groups. These structural features confer distinct chemical reactivity and stability, making it valuable for specific applications in research and industry.
Properties
CAS No. |
54168-23-9 |
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Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
tert-butyl-tert-butylimino-oxidoazanium |
InChI |
InChI=1S/C8H18N2O/c1-7(2,3)9-10(11)8(4,5)6/h1-6H3 |
InChI Key |
YOGGJOULZPUAHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=[N+](C(C)(C)C)[O-] |
Origin of Product |
United States |
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